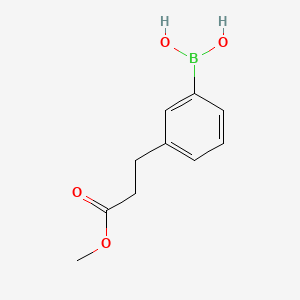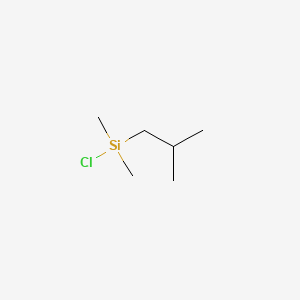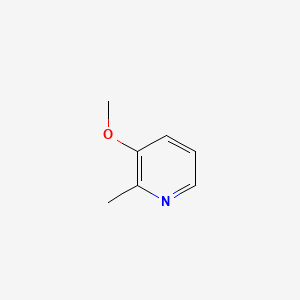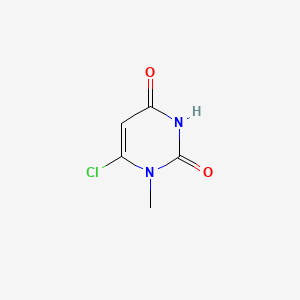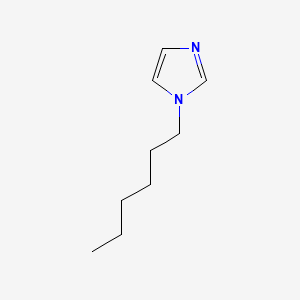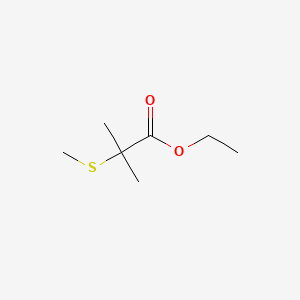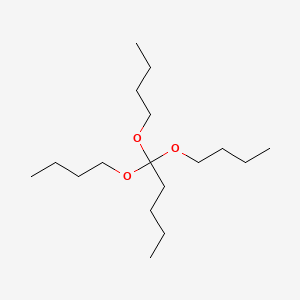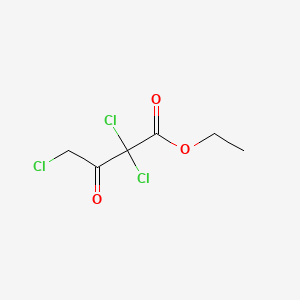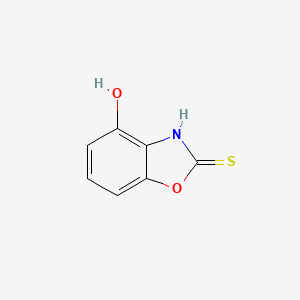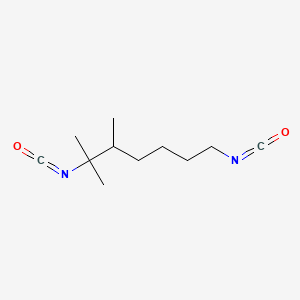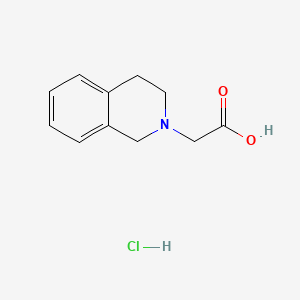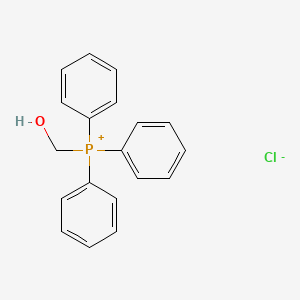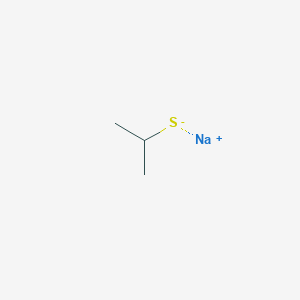
Sodium 2-propanethiolate
Vue d'ensemble
Description
Synthesis Analysis
Sodium 2-propanethiolate is used as an intermediate for the synthesis of various thiol esters and thio ethers . It can also be used in the synthesis of polymercapto-arenes from polyhalides via poly(isopropyl thio ethers) .Molecular Structure Analysis
The molecular structure of Sodium 2-propanethiolate is represented by the linear formula (CH3)2CHSNa . Its molecular weight is 98.14 .Chemical Reactions Analysis
As an intermediate, Sodium 2-propanethiolate is used in the synthesis of various thiol esters and thio ethers . It can also be used to synthesize polymercapto-arenes from polyhalides through poly(isopropyl thio ethers) .Physical And Chemical Properties Analysis
Sodium 2-propanethiolate is a white powder . It has a molecular weight of 98.14 and its linear formula is (CH3)2CHSNa .Applications De Recherche Scientifique
Organic Synthesis
Sodium 2-propanethiolate is primarily used as a reducing agent in organic synthesis . It facilitates numerous reactions and serves as a sulfur source for the synthesis of thioesters, thiols, and sulfides .
Synthesis of Polymercapto-Arenes
Sodium 2-propanethiolate is used in the synthesis of polymercapto-arenes from polyhalides via poly(isopropyl thio ethers) . This process involves the reaction of Sodium 2-propanethiolate with polyhalides to form poly(isopropyl thio ethers), which are then used to synthesize polymercapto-arenes .
Anticancer Research
Sodium 2-propanethiolate has been used in the synthesis of 1,4-naphthoquinone derivatives, which have shown antiproliferative activity against human cervical cancer cells . The compound was synthesized by reactions of 2,3-dichloro-1,4-naphthoquinone with different amines and Sodium 2-propanethiolate . The antiproliferative activities of these compounds were evaluated by MTT assay . The most active compound was 2-(tert-butylthio)-3-chloronaphthalene-1,4-dione 5 (IC 50 =10.16 μM) against the HeLa cells .
Synthesis of Thiol Esters and Thio Ethers
Sodium 2-propanethiolate is an intermediate used in synthesis to produce thiol esters and ethers . It can react with various organic compounds to form thiol esters and thio ethers, which are important in many chemical reactions and processes .
Synthesis of Poly(isopropyl thio ethers)
Sodium 2-propanethiolate can be used to synthesize poly(isopropyl thio ethers) from polyhalides . This process involves the reaction of Sodium 2-propanethiolate with polyhalides to form poly(isopropyl thio ethers), which are then used in various applications .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
sodium;propane-2-thiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8S.Na/c1-3(2)4;/h3-4H,1-2H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHKCHWQDDWQJR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392784 | |
| Record name | Sodium 2-propanethiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-propanethiolate | |
CAS RN |
20607-43-6 | |
| Record name | Sodium 2-propanethiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-propanethiolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



